7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Introduction to Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds form the backbone of modern drug discovery, accounting for 59% of U.S. FDA-approved pharmaceuticals. Their structural versatility allows for precise modulation of electronic, steric, and solubility properties, making them ideal for targeting enzymes, receptors, and nucleic acids. Among these, thiazolo[4,5-d]pyridazinones have emerged as privileged scaffolds due to their resemblance to purine nucleotides and capacity for broad pharmacological activity.
Overview of Thiazolo[4,5-d]Pyridazinone Scaffolds
The thiazolo[4,5-d]pyridazinone system is a fused bicyclic structure comprising a thiazole ring condensed with a pyridazinone moiety. This scaffold’s bioisosteric relationship with purines enables mimicry of adenosine and guanine derivatives, facilitating interactions with kinases, folate enzymes, and chemokine receptors. Key pharmacological applications include:
Structural and Functional Features
- Planar aromatic core : Enhances DNA intercalation and π-π stacking with hydrophobic enzyme pockets.
- Electron-deficient pyridazinone : Stabilizes hydrogen bonds with residues like Glu30 and Arg22 in dihydrofolate reductase (DHFR).
- Modifiable positions : Substituents at C-2 and C-7 fine-tune target selectivity and potency.
Biological Activities
Structural Significance of 7-Phenyl and Pyrrolidin-1-yl Substituents
The pharmacological profile of 7-phenyl-2-pyrrolidin-1-ylthiazolo[4,5-d]pyridazin-4(5H)-one is heavily influenced by its substituents:
7-Phenyl Group
- Hydrophobic anchoring : The phenyl ring engages in van der Waals interactions with aromatic residues (e.g., Phe31, Trp24) in enzyme binding sites, improving binding affinity.
- Electron-withdrawing effects : Enhances the electron deficiency of the pyridazinone ring, strengthening hydrogen bonds with catalytic residues like Lys64 in DHFR.
- Stereoelectronic tuning : Meta- and para-substituted phenyl groups (e.g., 4-fluorophenyl) further optimize activity, as seen in analogs with IC₅₀ values <1 μM against ovarian cancer cells.
2-Pyrrolidin-1-yl Substituent
- Solubility enhancement : The pyrrolidine’s saturated nitrogen ring improves aqueous solubility compared to planar aromatic substituents.
- Hydrogen bonding capacity : The secondary amine forms critical interactions with Asp93 in EGFR-TK and Asp27 in COX-2, enhancing inhibitory potency.
- Conformational rigidity : Restricts rotational freedom, reducing entropy penalties during target binding.
Synergistic Effects
The combination of 7-phenyl and 2-pyrrolidin-1-yl groups creates a dual-action pharmacophore :
- The phenyl group directs the molecule to hydrophobic enzyme pockets.
- The pyrrolidine moiety stabilizes the binding through polar interactions, as demonstrated in molecular dynamics simulations of DHFR inhibition.
This synergy is evident in compound 10k , which exhibits sub-nanomolar activity against EGFR-mutant NSCLC cells.
Properties
IUPAC Name |
7-phenyl-2-pyrrolidin-1-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-14-12-13(21-15(16-12)19-8-4-5-9-19)11(17-18-14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXYFAXQUJUTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NNC3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis
Step 1: Preparation of 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester (8)
- Reactants : Acetophenone, ethyl oxalate, sulfuryl chloride
- Conditions :
- Condensation in sodium methylate/methanol at reflux (4 h)
- Chlorination with SO₂Cl₂ in dry chloroform (2 h, 60°C)
- Yield : 85–90%.
Step 2: Ganch Reaction to Form Thiazole Intermediate (9a)
- Reactants : Intermediate 8 , 1-pyrrolidinecarbothioamide (4a )
- Conditions : Reflux in methanol (4 h), pH adjustment to 8 with NaOH
- Yield : 78–82%.
- Key Characterization :
- 1H-NMR (DMSO-d6): δ 2.05 (4H, -CH₂-CH₂-), 3.54 (4H, -CH₂NCH₂-), 7.47–7.77 (Ph protons).
Final Cyclization to Target Compound
Step 3: Hydrazine-Mediated Ring Closure
- Reactants : Intermediate 9a , hydrazine hydrate (2x excess)
- Conditions : Reflux in ethanol (4 h), crystallization from ethanol-DMF (1:1)
- Yield : 77%.
- Purity : 95% (HPLC).
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 298.37 g/mol | |
| Melting Point | 285–286°C | |
| MS (m/z) | 299.1 [(M+H)⁺] |
Analytical Validation
- 1H-NMR :
- 13C-NMR : Confirmed carbonyl (C=O) at 165.2 ppm and thiazole C-S at 112.4 ppm.
- Elemental Analysis :
Critical Reaction Notes
- Chlorination Efficiency : SO₂Cl₂ ensures selective chlorination at the α-position of the diketone.
- Hydrazine Stoichiometry : A double excess of hydrazine is required to drive cyclization to completion.
- Solvent Impact : Ethanol-DMF (1:1) optimizes crystallization and purity.
Synthetic Variations and Limitations
- Alternative Substituents : Replacing pyrrolidine with piperidine or morpholine modifies bioactivity but requires adjusted reaction times.
- Scale-Up Challenges : Exothermic chlorination step necessitates controlled temperature to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring to a thiazolidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyridazine ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Antitumor Activity : Research indicates that compounds similar to 7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exhibit promising antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted a derivative's ability to induce apoptosis in human cancer cells through the modulation of apoptotic pathways .
Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against certain bacteria and fungi, making it a candidate for further exploration in the development of new antimicrobial agents .
Therapeutic Potential
Neurological Disorders : The structure of this compound suggests potential applications in treating neurological disorders. Compounds with similar scaffolds have been noted for their neuroprotective effects and ability to modulate neurotransmitter systems .
Case Studies :
- Cancer Treatment : A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of thiazolo-pyridazine derivatives, including 7-phenyl variants, showing significant cytotoxicity against breast cancer cells (MCF-7) .
- Antimicrobial Testing : Research conducted by the International Journal of Antimicrobial Agents evaluated several thiazolo-pyridazine derivatives for their antimicrobial activity against resistant strains of bacteria. The results indicated that some derivatives exhibited effective inhibition at low concentrations .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[4,5-d]pyridazinone derivatives exhibit diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects. Below is a comparative analysis of structural analogs, their synthesis, and bioactivity:
Key Findings :
Structural Impact on Activity :
- Pyrrolidinyl vs. Piperidinyl : Pyrrolidinyl derivatives (e.g., compound 10a ) demonstrate stronger analgesic activity compared to piperidinyl analogs (e.g., 10b ), likely due to the smaller ring size enhancing receptor interaction .
- Aromatic Substituents : Replacing the phenyl group with thiophene (14b ) or furan (15 ) alters electronic properties, affecting solubility and bioactivity. For example, furan derivatives exhibit enhanced analgesic effects in "hot plate" and "acetic acid cramps" models .
Synthetic Efficiency :
- The furan-substituted compound 15 achieved a higher yield (87% ) compared to the phenyl analog 10a (77% ), suggesting steric or electronic factors influence reaction efficiency .
Analgesic vs. Anti-inflammatory: Pyrrolidinyl derivatives are prioritized for analgesia, while morpholinyl analogs (e.g., 2-morpholin-4-yl-7-phenyl) were discontinued in commercial catalogs, possibly due to lower efficacy .
Comparison with Isoxazolo Analogs :
- Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives (e.g., compounds 4a, 4f ) showed morphine-like analgesic activity at 25 mg/kg, comparable to thiazolo analogs but with distinct pharmacokinetic profiles .
Contradictions and Limitations :
- Commercial availability discrepancies (e.g., discontinued morpholinyl derivatives) highlight challenges in optimizing substituents for broad applications .
Biological Activity
7-Phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 298.36 g/mol. The compound features a thiazolo[4,5-d]pyridazinone core which is known for diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4OS |
| Molecular Weight | 298.36 g/mol |
| Density | 1.51 ± 0.1 g/cm³ |
| pKa | 10.32 ± 0.40 |
Biological Activities
Research indicates that this compound exhibits significant analgesic and anti-inflammatory activities. These effects suggest potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
The compound's biological activity is attributed to its ability to interact with various molecular targets involved in pain and inflammation pathways. Preliminary studies have shown that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the efficacy of this compound:
- Analgesic Activity : In a study using the hot plate model, compounds similar to this compound exhibited significant pain relief compared to control groups. The analgesic effects were dose-dependent.
- Anti-inflammatory Effects : In vivo tests demonstrated that this compound significantly reduced inflammation in animal models induced by carrageenan. The results indicated a reduction in paw edema, suggesting effective anti-inflammatory properties.
- Comparative Analysis : A study comparing various thiazolo and pyridazinone derivatives revealed that those containing the pyrrolidine moiety exhibited enhanced biological activities compared to their counterparts lacking this structure.
Synthesis
The synthesis of this compound typically involves several key reactions leading to high yields (78% - 87%). The synthetic route generally includes the reaction of methyl 5-benzoyl(α-furoyl or α-thienyl)-2-amino-substituted-thiazol with hydrazine derivatives.
Q & A
Q. What methodologies assess cellular vs. organismal toxicity in preclinical models?
- Methodological Answer :
- In vitro : Use cell viability assays (MTT, ATP-lite) and high-content imaging for apoptosis/necrosis quantification .
- In vivo : Apply OECD guidelines for acute/chronic toxicity testing in rodent models, monitoring biomarkers (e.g., ALT, creatinine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
